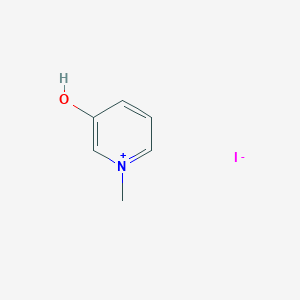

3-Hydroxy-1-methylpyridinium iodide

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-methylpyridin-1-ium-3-ol;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO.HI/c1-7-4-2-3-6(8)5-7;/h2-5H,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTNGQQDWNQHRAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC=CC(=C1)O.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7500-05-2 | |

| Record name | Pyridinium, 3-hydroxy-1-methyl-, iodide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7500-05-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridinium, 3-hydroxy-1-methyl-, iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007500052 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridinium, iodide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400091 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Synthetic Methodologies and Chemical Transformations

Direct Synthesis Approaches

The direct synthesis of 3-Hydroxy-1-methylpyridinium iodide primarily involves the formation of the pyridinium (B92312) cation through N-alkylation and the preparation of its essential precursor, 3-hydroxypyridine (B118123).

The formation of the 3-Hydroxy-1-methylpyridinium cation is typically achieved through an N-alkylation reaction. This process involves the reaction of 3-hydroxypyridine with methyl iodide. The nitrogen atom in the pyridine (B92270) ring acts as a nucleophile, attacking the electrophilic methyl group of methyl iodide. This results in the formation of a new carbon-nitrogen bond and the quaternization of the pyridine nitrogen, yielding the desired 1-methyl-3-hydroxypyridinium cation with an iodide counter-ion.

This reaction is often carried out in a suitable solvent, such as methanol, under reflux conditions to facilitate the reaction. The use of stoichiometric amounts of the reactants is crucial to ensure high conversion to the product and to minimize potential side reactions.

The synthesis of the precursor, 3-hydroxypyridine, can be accomplished through various routes. One notable method involves the ring transformation of acylfurans. dur.ac.uk This process typically involves reacting a 2-acylfuran with ammonia (B1221849) under conditions of high temperature and pressure. dur.ac.ukgoogle.com This reaction leads to a ring expansion and rearrangement, ultimately forming the 3-hydroxypyridine structure. dur.ac.uk The versatility of this method allows for the synthesis of various substituted 3-hydroxypyridines by using appropriately substituted acylfuran starting materials. dur.ac.uk

Alternative methods for preparing 3-hydroxypyridine include the reaction of furfurylamine (B118560) with hydrogen peroxide in the presence of hydrochloric acid, followed by hydrolysis. researchgate.netresearchgate.net Another approach involves the hydrolysis of 3-chloropyridine (B48278) using a basic hydroxide (B78521) at elevated temperatures. google.com

Targeted Synthesis of Supramolecular Adducts

The unique structure of this compound allows for its use as a building block in the construction of more complex supramolecular assemblies.

A significant area of research involves the formation of cocrystals of this compound with macrocyclic hosts, such as 18-crown-6 (B118740). researchgate.netresearchgate.net In these structures, the pyridinium cation is encapsulated or associated with the crown ether through non-covalent interactions, including hydrogen bonding and ion-dipole forces. researchgate.net The synthesis of these cocrystals is typically achieved by combining 3-hydroxypyridine, methyl iodide, and 18-crown-6 in a suitable solvent. researchgate.net The resulting supramolecular complex, bis(3-hydroxy-1-methylpyridin-1-ium iodide)-18-crown-6, has been successfully synthesized and characterized. researchgate.netresearchgate.net

The growth of high-quality single crystals of this compound and its supramolecular adducts is often accomplished using solvent evaporation techniques. researchgate.netresearchgate.net This method involves dissolving the compound in a suitable solvent or a mixture of solvents and allowing the solvent to evaporate slowly at a controlled temperature. researchgate.netkinampark.comosti.gov As the solvent evaporates, the concentration of the solute increases, leading to supersaturation and subsequent crystallization. The choice of solvent is critical and can influence the crystal morphology and quality. researchgate.net For instance, the slow evaporation of a methanolic solution has been successfully employed to grow cocrystals of pyridinium salts with 18-crown-6. researchgate.net

Derivatization Strategies and Analogue Synthesis

The functional groups present in this compound, namely the hydroxyl group and the pyridinium ring, offer opportunities for further chemical modifications. The hydroxyl group can undergo reactions such as etherification or esterification. The pyridinium ring itself can be a platform for various functionalizations, although the presence of the positive charge can influence its reactivity. The synthesis of analogues with different substituents on the pyridine ring can be achieved by starting with appropriately substituted 3-hydroxypyridine precursors. acs.org For example, the core structure can be modified to create a diverse range of compounds with potentially different chemical and physical properties.

Chemical Modification at the Pyridine Ring

The reactivity of the pyridine ring in this compound allows for various chemical modifications, leading to a diverse range of derivatives. The presence of the hydroxyl group and the positive charge on the nitrogen atom influences the regioselectivity of these transformations.

One significant modification is the reduction of the pyridine ring . For instance, 3-hydroxypyridine can be reduced using sodium borohydride (B1222165) in the presence of benzyl (B1604629) chloroformate to yield 1-benzyloxycarbonyl-5-hydroxy-2-piperideine. rsc.org This reaction transforms the aromatic pyridine ring into a partially saturated piperideine ring, opening avenues for further synthetic manipulations.

Another key area of modification is the alkylation of the pyridine ring . While direct Friedel-Crafts type alkylations are generally not effective on the electron-deficient pyridine ring, alternative methods exist. youtube.com For instance, the treatment of 3-chloropyridine with LDA followed by ethylation with ethyl iodide has been shown to result in the formation of 3-chloro-4-ethylpyridine, indicating that modifications at positions other than the nitrogen are possible. youtube.com

Furthermore, cycloaddition reactions offer a pathway to construct more complex molecular architectures. For example, a benzylated pyridinium derivative of 3-pyridinol can act as a precursor in a [5+2] cycloaddition reaction with vinyl sulfone to produce an aza-bicyclic [3.2.1] scaffold. acs.org

The hydroxyl group itself can be a site for modification. For example, a pyridostigmine (B86062) analogue can be synthesized through the carbamoylation of a corresponding N-substituted 3-hydroxypyridinium (B1257355) salt with dimethylcarbamoyl chloride. acs.org

The following table summarizes some of the chemical modifications involving the pyridine ring of 3-hydroxypyridinium compounds.

| Reaction Type | Reagents and Conditions | Product Type | Reference |

| Reduction | Sodium borohydride, benzyl chloroformate | 1-Benzyloxycarbonyl-5-hydroxy-2-piperideine | rsc.org |

| Alkylation | LDA, ethyl iodide (on 3-chloropyridine) | 3-Chloro-4-ethylpyridine | youtube.com |

| Cycloaddition | Vinyl sulfone (on a benzylated 3-pyridinol derivative) | Aza-bicyclic [3.2.1] scaffold | acs.org |

| Carbamoylation | Dimethylcarbamoyl chloride, triethylamine | Pyridostigmine analogue | acs.org |

Synthesis of Related Pyridinium Compounds for Comparative Studies

The synthesis of related pyridinium compounds is crucial for comparative studies to understand structure-activity relationships. A variety of synthetic routes have been developed to access a wide range of N-substituted and ring-substituted pyridinium salts.

A sustainable approach for the synthesis of N-substituted 3-hydroxypyridinium salts utilizes 5-hydroxymethylfurfural (B1680220) (HMF), a biomass-derived platform chemical. acs.orgacs.org In this method, HMF is converted to 2,5-dioxohexanal (DOH), which then reacts with various amine hydrochlorides in water to afford a series of N-substituted 3-hydroxypyridinium salts with diverse functional groups. acs.orgacs.org

Another class of related compounds are the 3-hydroxypyridinium O-terpenyl aryldithiophosphonates . These salts are synthesized by reacting 3-hydroxypyridine with O-terpenyl aryldithiophosphonic acids in ethanol. dergipark.org.tr This reaction proceeds via protonation of the pyridine nitrogen atom by the dithiophosphonic acid. dergipark.org.tr

The synthesis of N-(1-ethoxyvinyl)pyridinium triflates represents another interesting class of pyridinium salts. These are prepared by treating pyridines with trifluoromethanesulfonic acid and ethoxyacetylene. nih.govnih.gov These adducts are stable and have potential as reagents in organic synthesis. nih.govnih.gov

A well-known related pyridinium salt used in organic synthesis is Mukaiyama's reagent (2-chloro-1-methylpyridinium iodide) . nih.gov This reagent is widely used for the synthesis of esters, thioesters, and amides. nih.gov

The table below provides a comparative overview of the synthesis of different pyridinium compounds.

| Compound Class | Starting Materials | Key Reagents/Conditions | Significance | Reference |

| N-Substituted 3-hydroxypyridinium salts | 5-Hydroxymethylfurfural (HMF), amine hydrochlorides | Water, 100 °C | Sustainable synthesis from biomass | acs.orgacs.org |

| 3-Hydroxypyridinium O-terpenyl aryldithiophosphonates | 3-Hydroxypyridine, O-terpenyl aryldithiophosphonic acids | Ethanol | Formation of salts with complex anions | dergipark.org.tr |

| N-(1-Ethoxyvinyl)pyridinium triflates | Pyridines, ethoxyacetylene | Trifluoromethanesulfonic acid | Novel class of pyridinium salts for synthesis | nih.govnih.gov |

| 2-Chloro-1-methylpyridinium (B1202621) iodide (Mukaiyama's reagent) | 2-Chloropyridine, methyl iodide | Not specified in provided context | Widely used reagent in organic synthesis | nih.gov |

Structural Elucidation and Supramolecular Chemistry

Spectroscopic Characterization Techniques

Spectroscopy is fundamental to understanding the chemical identity and electronic properties of 3-Hydroxy-1-methylpyridinium iodide. By probing the interactions of the molecule with electromagnetic radiation, these techniques provide detailed information about its functional groups, bonding, and electronic transitions.

Fourier Transform Infrared (FT-IR) Spectroscopy for Vibrational Analysis

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. The resulting spectrum provides a unique "fingerprint" based on the molecule's functional groups. While a specific, detailed experimental FT-IR spectrum for this compound is not widely available in the reviewed literature, the expected vibrational modes can be predicted based on its constituent parts: the hydroxyl group (-OH), the N-methyl group (-CH₃), and the pyridinium (B92312) ring.

Key vibrational modes anticipated for this compound include O-H stretching, C-H stretching of the methyl and aromatic ring groups, and various stretching and bending vibrations of the pyridinium ring. The presence of hydrogen bonding can significantly influence the position and shape of the O-H stretching band, often causing it to broaden and shift to lower wavenumbers. cdnsciencepub.commdpi.com

Table 1: Predicted FT-IR Vibrational Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Notes |

|---|---|---|---|

| O-H Stretch | Hydroxyl (-OH) | ~3200-3600 | Broad peak, position sensitive to hydrogen bonding. |

| C-H Stretch (Aromatic) | Pyridinium Ring | ~3000-3100 | Typically sharp peaks. |

| C-H Stretch (Aliphatic) | Methyl (-CH₃) | ~2850-3000 | Symmetric and asymmetric stretching. |

| C=C / C=N Stretch | Pyridinium Ring | ~1450-1650 | Multiple bands characteristic of the aromatic ring system. |

| C-O Stretch | Phenolic | ~1200-1260 | Strong absorption. |

Ultraviolet-Diffuse Reflectance Spectroscopy (UV-DRS)

Ultraviolet-Diffuse Reflectance Spectroscopy (UV-DRS) is a technique used to measure the electronic absorption properties of solid samples. It is particularly useful for materials that are not readily soluble or are opaque. For this compound, this technique would probe the electronic transitions within the molecule.

Specific UV-DRS data for solid this compound is not documented in the available literature. However, the UV absorption properties can be inferred from its components. The pyridinium ring acts as a chromophore, capable of π → π* transitions. The iodide ion (I⁻) also exhibits strong absorption in the ultraviolet region, with characteristic peaks around 193 nm and 226 nm in aqueous solutions. nih.gov In the solid state, charge-transfer interactions between the iodide anion and the pyridinium cation could also give rise to distinct absorption bands.

Photoluminescence (PL) Spectroscopy

Photoluminescence (PL) spectroscopy investigates the light emitted by a substance after it has absorbed photons. This technique provides insights into the electronic excited states and relaxation pathways of a molecule.

The photoluminescent properties of this compound have not been specifically reported in the searched scientific literature. While some organic-inorganic iodide-containing compounds, such as certain perovskites, are known for their luminescent properties, it is not a guaranteed characteristic for all such materials. nih.gov A PL analysis would determine if this compound exhibits fluorescence or phosphorescence upon excitation with UV or visible light and would characterize its emission spectrum, quantum yield, and excited-state lifetime.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for unequivocally determining the carbon-hydrogen framework of an organic molecule.

¹H NMR: A ¹H NMR spectrum would confirm the presence and connectivity of all hydrogen atoms in the this compound structure. The spectrum is expected to show distinct signals for the protons on the pyridinium ring, the protons of the N-methyl group, and the hydroxyl proton. The chemical shifts and coupling patterns of the aromatic protons would be characteristic of a substituted pyridine (B92270) ring.

¹³C NMR: A ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, distinct signals would correspond to the five carbon atoms of the pyridinium ring and the single carbon of the N-methyl group. The chemical shift of the carbon atom bonded to the hydroxyl group (C3) would be significantly different from the others. A ¹³C NMR spectrum for this compound was noted in a 1976 publication by Y. Takeuchi and N. Dennis in Organic Magnetic Resonance. nih.gov

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Atom Position | Predicted Signal Type | Notes |

|---|---|---|---|

| ¹H | Aromatic (H2, H4, H5, H6) | Multiple signals (doublets, triplets) | Chemical shifts typically in the range of 7.0-9.0 ppm, deshielded due to the positive charge on the ring. |

| ¹H | N-Methyl (-CH₃) | Singlet | Expected around 4.0-4.5 ppm. |

| ¹H | Hydroxyl (-OH) | Broad Singlet | Chemical shift is variable and depends on solvent and concentration. |

| ¹³C | Aromatic (C2-C6) | 5 distinct signals | Expected in the aromatic region (~120-160 ppm). The C3 carbon attached to the -OH group would be significantly shifted. |

X-ray Diffraction Studies for Solid-State Structure

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing data on bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction (SC-XRD) Analysis

Single Crystal X-ray Diffraction (SC-XRD) involves irradiating a single, high-quality crystal with an X-ray beam and analyzing the resulting diffraction pattern. This analysis yields a detailed model of the atomic arrangement within the crystal lattice.

A published crystal structure for this compound was not found in the searched crystallographic databases. crystallography.net A successful SC-XRD analysis would provide critical information, which would be compiled into a crystallographic information file (CIF). This data would include:

Table 3: Crystallographic Data Obtainable from SC-XRD

| Parameter | Description |

|---|---|

| Crystal System | The symmetry system of the crystal lattice (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry group of the crystal. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the unit cell, the basic repeating block of the crystal. |

| Bond Lengths & Angles | Precise measurements of the distances and angles between atoms in the molecule. |

This data is essential for understanding the supramolecular chemistry of the compound, including how the 3-Hydroxy-1-methylpyridinium cations and iodide anions pack together in the solid state and the nature of the hydrogen bonding involving the hydroxyl group.

Powder X-ray Diffraction (PXRD) for Bulk Phase Purity and Crystallinity

Powder X-ray Diffraction (PXRD) is a fundamental analytical technique used to confirm the bulk phase purity and crystalline nature of synthesized materials. nih.gov In the context of this compound, PXRD analysis is employed to verify that the bulk sample consists of a single, uniform crystalline phase, free from amorphous content or crystalline impurities. researchgate.net The resulting diffraction pattern, a fingerprint of the material's crystal lattice, is compared against patterns calculated from single-crystal X-ray diffraction data to establish phase purity. unibo.it This confirmation is crucial for ensuring that the properties measured are representative of the compound itself.

Crystal Packing and Space Group Analysis

Single-crystal X-ray diffraction (SC-XRD) provides definitive information about the spatial arrangement of molecules in the crystal lattice. For a supramolecular cocrystal formed between this compound and the macrocyclic host 18-crown-6 (B118740), SC-XRD analysis reveals a detailed picture of its solid-state structure. researchgate.net The analysis determined that the cocrystal, bis(3-hydroxy-1-methylpyridin-1-ium iodide)-18-crown-6, crystallizes in a monoclinic system with a centrosymmetric space group of P21/c. researchgate.net This specific space group dictates the symmetry elements present in the crystal, which govern the packing of the constituent ions and molecules.

| Crystallographic Parameter | bis(3-hydroxy-1-methylpyridin-1-ium iodide)-18-crown-6 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| Asymmetric Unit | C6H12O3, [C6H8NO]⁺[I]¯ |

Table 1: Crystallographic data for the supramolecular cocrystal of this compound with 18-crown-6. researchgate.net

Intermolecular Interactions and Crystal Cohesion

The stability and structure of the this compound crystal lattice are maintained by a network of non-covalent interactions. These forces, though weaker than covalent bonds, collectively dictate the three-dimensional architecture of the solid state.

Hydrogen Bonding Networks (C–H⋯O, C–H⋯I, O–H⋯I)

Hydrogen bonds are the most significant directional interactions responsible for crystal cohesion in this system. Analysis of the cocrystal structure of this compound with 18-crown-6 shows a variety of these interactions:

O–H⋯I: The hydroxyl group of the 3-hydroxy-1-methylpyridinium cation acts as a hydrogen bond donor to the iodide anion.

C–H⋯O: The hydrogen atoms on the pyridinium ring and its methyl group act as donors, forming hydrogen bonds with the oxygen atoms of the 18-crown-6 host molecule. researchgate.net

C–H⋯I: Hydrogen atoms from the cation also interact with the iodide anion, contributing further to the stability of the crystal packing. researchgate.net

These networks link the cationic, anionic, and neutral components into a cohesive and well-defined supramolecular assembly. researchgate.net

Ion-Dipole and C-H...π Interactions

In addition to hydrogen bonding, other non-covalent forces play a crucial role. The electrostatic attraction between the positively charged 3-hydroxy-1-methylpyridinium cation and the negatively charged iodide anion is a primary cohesive force. Furthermore, strong ion-dipole interactions exist between the pyridinium cation and the electron-rich oxygen atoms of the 18-crown-6 ether in their cocrystal structure. researchgate.net

C-H···π interactions, where a C-H bond acts as a weak donor to the π-system of the pyridinium ring, are also known to contribute to the stability of crystal packing in similar heterocyclic systems. nih.gov These interactions help to link hydrogen-bonded chains and layers into a complete three-dimensional framework. nih.gov

| Interaction Type | Donor | Acceptor | Significance |

| Hydrogen Bond | O-H, C-H | I⁻, O (crown ether) | Crystal cohesion, host-guest recognition researchgate.net |

| Ion-Ion | [C6H8NO]⁺ | I⁻ | Primary electrostatic attraction |

| Ion-Dipole | [C6H8NO]⁺ | O (crown ether) | Host-guest binding researchgate.net |

| C-H···π | C-H | Pyridinium Ring | Framework stabilization nih.gov |

Table 2: Summary of key intermolecular interactions contributing to crystal cohesion.

Hirshfeld Surface Analysis for Quantifying Molecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. nih.gov By mapping properties such as normalized contact distance (d_norm) onto the molecular surface, regions of significant intermolecular contact can be identified as red spots, highlighting the most important interactions for crystal packing. nih.govresearchgate.net

While a specific Hirshfeld analysis for this compound is not detailed in the available literature, analysis of related structures provides insight. For similar compounds, this analysis yields two-dimensional fingerprint plots that quantify the relative contributions of different interactions. nih.gov For example, such an analysis would break down the interactions into percentages for H···H, C···H/H···C, and O···H/H···O contacts, providing a quantitative measure of the bonding hierarchy that governs the crystal structure. nih.govresearchgate.net

Supramolecular Architectures and Host-Guest Chemistry

Host-guest chemistry describes complexes where two or more molecules or ions are held together by non-covalent forces. wikipedia.org this compound demonstrates this principle through its ability to form a supramolecular cocrystal with the host molecule 18-crown-6. researchgate.net

In this arrangement, the 18-crown-6 macrocycle acts as the host, creating a cavity that accommodates the 3-hydroxy-1-methylpyridinium cation, which acts as the guest. The binding is achieved through the network of C–H⋯O hydrogen bonds between the cation and the host. researchgate.net This formation of a defined host-guest complex is a clear example of molecular recognition, where the size, shape, and electronic properties of the host and guest are complementary, leading to a stable and ordered supramolecular architecture. researchgate.netwikipedia.org

Formation of Cocrystals and Inclusion Compounds with Crown Ethers

The formation of cocrystals and inclusion compounds is a significant area of supramolecular chemistry, where different molecular components self-assemble into a single crystal lattice. This process is driven by non-covalent interactions such as hydrogen bonding, van der Waals forces, and electrostatic interactions.

In the context of pyridinium salts, the positively charged pyridinium cation can act as a guest that is encapsulated by a host molecule, such as a crown ether. The interaction is often facilitated by the formation of hydrogen bonds between the N-H or C-H groups of the pyridinium ring and the oxygen atoms of the crown ether.

Role of Crown Ethers as Host Molecules in Supramolecular Assemblies

Crown ethers are macrocyclic polyethers that are well-known for their ability to act as host molecules, selectively binding various guest species, particularly cations. The size of the crown ether's cavity and the number of oxygen atoms determine its affinity for specific cations.

In assemblies involving pyridinium-type cations, crown ethers can encapsulate the guest cation, leading to the formation of stable supramolecular complexes. researchgate.net The primary driving force for this association is the electrostatic interaction between the cationic guest and the electron-rich cavity of the crown ether, further stabilized by hydrogen bonds. researchgate.net For instance, studies on pyridazinium cations, which are structurally related to pyridinium, have shown the formation of 1:1 and 1:2 supramolecular structures with crown ethers like dicyclohexano-crown-6 and dibenzo-crown-6, where N–H+···O hydrogen bonds are crucial. researchgate.net

While these general principles are well-established for pyridinium and related cations, the specific role and efficacy of various crown ethers as hosts for the 3-Hydroxy-1-methylpyridinium cation have not been the subject of detailed published research. Such studies would be necessary to elucidate the precise nature of the interactions and the resulting supramolecular architectures.

Biological and Pharmacological Research

General Biological Activities of Pyridinium (B92312) Compounds in Research

Research into pyridinium compounds has uncovered a range of biological effects, including antioxidant, anti-inflammatory, and neuroprotective properties. These activities are often attributed to the cationic nature of the pyridinium head, which can interact with negatively charged biological membranes and surfaces. mdpi.comresearchgate.net

Pyridinium compounds have demonstrated notable antioxidant capabilities in various studies. This activity is crucial in combating oxidative stress, a process implicated in numerous diseases. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects. nih.gov

Novel polyphenol-functionalized chitooligosaccharide (COS) pyridinium salts have been synthesized and shown to possess enhanced antioxidant activities. nih.govresearchgate.net The antioxidant effects of these derivatives, evaluated through DPPH radical scavenging, superoxide (B77818) anion radical scavenging, and reducing power assays, were found to increase with higher concentrations and a greater number of phenolic hydroxyl groups. nih.govresearchgate.net Similarly, the synthesis of curcuminoids incorporating an alkyl-substituted pyridinium moiety has yielded compounds with potent antioxidant capacity, in some cases exceeding that of curcumin. uni-hohenheim.de The antioxidant potential of these compounds was confirmed through DPPH free radical scavenging and ferric reducing antioxidant power (FRAP) assays. uni-hohenheim.de

Table 1: Examples of Pyridinium Compounds with Antioxidant Activity

| Compound/Derivative Class | Assay(s) Used | Key Findings | Reference(s) |

|---|---|---|---|

| Polyphenol-functionalized COS pyridinium salts | DPPH, Superoxide Scavenging, Reducing Power | Activity increases with concentration and number of phenolic hydroxyl groups. | nih.gov, researchgate.net |

| Curcuminoid N-alkylpyridinium salts | DPPH, FRAP | Some derivatives are more potent antioxidants than curcumin. | uni-hohenheim.de |

| Thiazolo[4,5-b]pyridine derivatives | DPPH Radical Scavenging | Novel derivatives show antioxidant potential. | pensoft.net |

The anti-inflammatory potential of pyridine (B92270) and pyridinium derivatives is a significant area of research. Inflammation is a biological response to harmful stimuli, and chronic inflammation is a key component of many diseases. researchgate.net Pyridine-containing structures are found in several anti-inflammatory drugs. researchgate.nettandfonline.com

Derivatives of 3-hydroxy-pyridine-4-one have been shown to possess significant anti-inflammatory effects in studies using carrageenan-induced paw edema in rats and croton oil-induced ear edema in mice. nih.govnih.gov It is hypothesized that the anti-inflammatory action of these compounds may be linked to their iron-chelating properties, as key enzymes in the inflammation pathway, such as cyclooxygenase and lipoxygenase, are iron-dependent. nih.govnih.gov Furthermore, certain pyridinium salts have been reported to exhibit anti-inflammatory activity alongside other biological effects like analgesic and antimicrobial properties. mdpi.comresearchgate.net The incorporation of a pyridine nucleus into various molecular structures has been a strategy in the development of potent anti-inflammatory agents, including some that act as COX-2 inhibitors. tandfonline.com

Table 2: Studies on Anti-inflammatory Pyridine Derivatives

| Compound/Derivative Class | Model/Test | Key Findings | Reference(s) |

|---|---|---|---|

| 3-hydroxy-pyridine-4-one derivatives | Carrageenan-induced paw edema (rat), Croton oil-induced ear edema (mice) | Showed significant anti-inflammatory activity, possibly due to iron-chelating properties. | nih.gov, nih.gov |

| Pyridinium oxime-ether derivatives | General screening | Reported to have anti-inflammatory effects among other activities. | mdpi.com |

| Indole-bearing pyridine derivatives | Rat-paw edema | Demonstrated remarkable anti-inflammatory activity, some exceeding the standard drug indomethacin. | tandfonline.com |

| Pyridopyrimidine derivatives | In vitro and in vivo models | Designed as potential anti-inflammatory agents, some acting as COX-2 inhibitors. | tandfonline.com |

The investigation of pyridinium and related compounds for neuroprotective effects is a promising field, particularly for neurodegenerative diseases like Parkinson's disease. nih.gov Neuroprotection aims to prevent or slow down the process of neuronal cell death. nih.gov

A study focusing on a 5-(4-pyridinyl)-1,2,4-triazole scaffold identified compounds with neuroprotective potential in a mouse model of Parkinson's disease. nih.gov One compound, in particular, was found to increase the levels of tyrosine hydroxylase and the dopamine (B1211576) transporter, as well as reduce the expression of α-synuclein, a protein associated with Parkinson's pathology. nih.gov Additionally, novel triazole-pyrimidine hybrids have been synthesized and evaluated for their neuroprotective and anti-neuroinflammatory properties. nih.gov Several of these compounds demonstrated the ability to reduce the expression of markers for endoplasmic reticulum stress and apoptosis in human neuronal cells. nih.gov The neuroprotective effects of some natural β-carbolines, which contain a pyridine ring, have also been noted. wikipedia.org

Mechanisms of Biological Interaction

The biological effects of pyridinium compounds are dictated by their interactions with various cellular components, including enzymes, receptors, and nucleic acids.

Pyridinium compounds are known to interact with a variety of enzymes and receptors, often leading to inhibition or modulation of their activity. researchgate.net The cationic pyridinium group can form strong interactions with biological targets. researchgate.net

A notable example is the inhibition of acetylcholinesterase (AChE), an enzyme critical for nerve impulse transmission. Poly-alkylpyridinium salts, which are analogues of marine toxins, have demonstrated potent anti-AChE activity. nih.gov The pyridine heterocycle is a key feature in many enzyme inhibitors. researchgate.net Pyridine and pyridinium-based structures can also act as anion receptors, capable of binding with anions through noncovalent interactions, which can influence biological processes. utas.edu.auresearchgate.net The interaction of pyridine alkaloids with nicotinic acetylcholine (B1216132) receptors (nAChRs) in the central nervous system is another well-documented example. nih.gov

The interaction of small molecules with DNA is a critical mechanism for many anticancer and antimicrobial drugs. These interactions can occur through several modes, including groove binding and intercalation, where a molecule inserts itself between the base pairs of the DNA double helix. researchgate.netyoutube.com

Studies on related heterocyclic compounds have shown that they can bind to DNA. For instance, hybrid 4,6-dihydrazone pyrimidine (B1678525) derivatives containing a pyridine moiety have been shown to bind to DNA through a combination of groove binding and partial intercalation. nih.gov Molecular docking studies suggest that the pyrimidine groups can insert between DNA base pairs while the pyridine ring extends into the DNA grooves. nih.gov The mechanism of interaction for some platinum complexes with methylated phenanthroline (a compound containing fused pyridine-like rings) has been shown to start with groove binding before proceeding to intercalation. rsc.org The nature of these interactions, whether electrostatic, groove binding, or intercalation, can be influenced by the specific substituents on the pyridine or related heterocyclic ring. researchgate.net

Role as a Metabolite in Biological Systems

The compound 3-hydroxy-1-methylpyridinium, often encountered in its iodide salt form, is a significant metabolite in biological systems, primarily arising from the metabolism of the drug pyridostigmine (B86062).

3-Hydroxy-N-methylpyridinium (HNM) is the primary product of the hydrolysis of pyridostigmine. scbt.comvivanls.com This metabolic conversion is carried out by cholinesterases present systemically, including in the blood, and by microsomal enzymes in the liver. scbt.comvivanls.comnih.gov The liver plays a crucial role in this process. nih.gov Following its formation, HNM can be further metabolized, for instance, through glucuronidation. scbt.comvivanls.com While HNM is recognized as the main metabolite, some studies suggest the existence of other minor metabolites of pyridostigmine, such as various glucuronidated, demethylated, and oxidized products, although these require further validation. scbt.comvivanls.com

The metabolic breakdown of pyridostigmine is a key aspect of its pharmacokinetics. In studies on the metabolism and excretion of radiolabeled pyridostigmine, unchanged pyridostigmine and its metabolite HNM have been identified in urine. nih.gov In human studies, after intramuscular injection of radiolabeled pyridostigmine iodide, both the unchanged drug and its major metabolite, HNM, were isolated from the urine. nih.gov

The pharmacokinetic properties of 3-Hydroxy-N-methylpyridinium (HNM) have been investigated, particularly in the context of it being a metabolite of pyridostigmine.

Elimination Kinetics:

Studies in rats have shown that the elimination kinetics of HNM are dose-dependent. researchgate.netnih.gov When higher doses of pyridostigmine are administered, the percentage of the dose eliminated as the HNM metabolite is significantly reduced, suggesting a saturable process in its urinary excretion. researchgate.netnih.gov In one rat study, after 4 hours, approximately 85% of a low dose of HNM was eliminated unchanged in the urine. researchgate.netnih.gov In humans, following an intravenous dose of pyridostigmine, about 90% is recovered in the urine within 24 hours, with the ratio of unchanged pyridostigmine to its main metabolite HNM being approximately 4:1. vivanls.comnih.gov

Distribution:

Following its formation, HNM is distributed throughout the body. While pyridostigmine itself has a relatively small volume of distribution at steady state, high accumulations are observed in the liver and kidney. matrixscientific.com The uptake of pyridostigmine into these tissues is considered a major determinant of its total body clearance. matrixscientific.com The hepatoportal system, in particular, appears to be a distinct region in the distribution of the drug. researchgate.net After injection into the portal vein, the rate of excretion of pyridostigmine rises to a maximum at 30 minutes, in contrast to the rapid initial fall seen after injection into the jugular vein. researchgate.netnih.gov Neither pyridostigmine nor its detectable plasma metabolites, including HNM, are significantly bound to plasma proteins. vivanls.com

Below is an interactive data table summarizing the pharmacokinetic parameters of Pyridostigmine and its metabolite HNM from a study in rats.

| Parameter | Pyridostigmine | 3-Hydroxy-N-methylpyridinium (HNM) |

| Primary Site of Metabolism | Liver (first-pass metabolism), Blood | - |

| Primary Route of Elimination | Renal (Urinary Excretion) | Renal (Urinary Excretion) |

| Dose-Dependent Elimination | Yes (metabolite formation) | Yes (urinary excretion) |

| Protein Binding | Not appreciable | Not appreciable |

Exploratory Therapeutic Research Applications

Based on currently available scientific literature, there is no significant research investigating the direct application of 3-Hydroxy-1-methylpyridinium iodide or its cation, 3-Hydroxy-N-methylpyridinium (HNM), in models of neurodegenerative diseases.

A review of existing research indicates a lack of studies exploring the potential of this compound or its active cation, 3-Hydroxy-N-methylpyridinium (HNM), as a component in drug delivery systems.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies

DFT has emerged as a powerful tool to unravel the intricacies of chemical reactions involving 3-Hydroxy-1-methylpyridinium iodide's corresponding betaine (B1666868). These computational methods allow for a detailed exploration of reaction mechanisms, transition states, and the factors governing product selectivity.

Theoretical studies have been instrumental in clarifying the mechanism of the 1,3-dipolar cycloaddition reaction between 1-methylpyridinium-3-olate and various dipolarophiles. A notable example is the reaction with methyl acrylate (B77674), which has been investigated using the B3LYP functional with the 6-31G(d) basis set. researchgate.net These studies have revealed that the reaction proceeds through a concerted but highly asynchronous transition state. This means that while the two new chemical bonds are formed in a single step, the formation of one bond is significantly more advanced than the other in the transition state structure.

The reaction is characterized by the nucleophilic attack of the C2 or C6 positions of the 1-methylpyridinium-3-olate onto the electrophilic center of the dipolarophile. researchgate.net The inclusion of solvent effects in these models, often through the Polarizable Continuum Model (PCM), has been shown to be crucial for accurately reproducing experimental observations. researchgate.net

The analysis of transition state geometries and their corresponding energies provides critical insights into the kinetics and selectivity of the reaction. For the 1,3-dipolar cycloaddition of 1-methylpyridinium-3-olate, DFT calculations have successfully located and characterized the transition structures for different stereochemical and regiochemical pathways. researchgate.net These calculations have helped to understand why certain products are formed preferentially over others. The asynchronicity of the transition state is a key feature, indicating a charge transfer from the pyridinium (B92312) betaine to the dipolarophile during the reaction.

The regioselectivity of the 1,3-dipolar cycloaddition—whether the substituent on the dipolarophile ends up at one position or another on the newly formed ring—can be rationalized and predicted using electronic descriptors derived from DFT calculations. Global and local reactivity indices, such as the electrophilicity and nucleophilicity indices and Fukui functions, are analyzed for both the 1-methylpyridinium-3-olate and the dipolarophile. researchgate.net This analysis helps to identify the most favorable sites for bond formation, thereby explaining the experimentally observed regioselectivity where, for instance, the reaction with methyl acrylate preferentially yields the 6-substituted product. researchgate.net

Molecular Orbital Analysis

The electronic structure of 1-methylpyridinium-3-olate has been further probed through the analysis of its molecular orbitals, providing a deeper understanding of its reactivity.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), play a central role in chemical reactivity. The energies of these orbitals and the HOMO-LUMO energy gap are key indicators of a molecule's ability to participate in chemical reactions. Theoretical calculations have been employed to determine these values for pyridinium ylides, which are structurally analogous to 1-methylpyridinium-3-olate. yok.gov.tr

| Molecular Orbital | Energy (eV) |

| HOMO | Data not available in search results |

| LUMO | Data not available in search results |

| HOMO-LUMO Gap | Data not available in search results |

Note: Specific energy values for 1-methylpyridinium-3-olate were not available in the searched literature. The table is provided as a template for such data.

A smaller HOMO-LUMO gap generally indicates higher reactivity. In the context of 1,3-dipolar cycloadditions, the relative energies of the HOMO and LUMO of the dipole and the dipolarophile determine the dominant orbital interaction and thus influence the reaction rate and regioselectivity.

Molecular Electrostatic Potential (MESP) maps provide a visual representation of the charge distribution within a molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. These maps are invaluable for predicting sites of nucleophilic and electrophilic attack. For 1-methylpyridinium-3-olate, the MESP would be expected to show a region of significant negative potential around the oxygen atom, consistent with its role as a nucleophilic center in cycloaddition reactions. The pyridinium ring would exhibit regions of positive potential.

While specific MESP maps for 1-methylpyridinium-3-olate were not found in the search results, the general principles of MESP analysis are well-established and would be applicable to understanding its reactivity. The map would visually corroborate the electronic descriptors used to predict regioselectivity, showing the areas most susceptible to interaction with a dipolarophile.

Simulation of Intermolecular Interactions

Theoretical Prediction of Hydrogen Bonding and Non-Covalent Interactions

Computational studies on hydroxy-functionalized pyridinium halides reveal a complex interplay of non-covalent interactions that dictate their structural and chemical properties. nih.gov For this compound, theoretical predictions suggest the presence of multiple hydrogen bonding motifs, the formation of which is a delicate balance between the electrostatic attraction of the charged species and the specific interactions of the hydroxyl group.

A study on various hydroxy-functionalized pyridinium halides has shown that the specific nature of the hydrogen bonding can be categorized into 'intra-ionic' and 'inter-ionic' types. nih.gov In an 'intra-ionic' model, the iodide anion would interact with the hydroxyl group and the pyridinium ring of the same cation. In an 'inter-ionic' model, the iodide anion bridges the hydroxyl group of one cation and the ring of another. Density Functional Theory (DFT) calculations are a powerful tool for elucidating the most stable conformations and the energetic contributions of these different interactions. nih.govnih.gov

Furthermore, Symmetry-Adapted Perturbation Theory (SAPT) can be employed to decompose the total interaction energy into electrostatic, exchange, induction, and dispersion components. rsc.org For ionic systems like this compound, electrostatics are expected to be the dominant attractive force. However, induction and dispersion forces are also crucial for a complete understanding of the intermolecular bonding landscape. rsc.org

| Interaction Type | Donor | Acceptor | Predicted Significance | Theoretical Method for Analysis |

|---|---|---|---|---|

| Strong Hydrogen Bond | Hydroxyl Group (-OH) | Iodide Anion (I⁻) | High (Primary Interaction) | DFT, NBO Analysis |

| Weak Hydrogen Bond | Pyridinium Ring C-H | Iodide Anion (I⁻) | Moderate | DFT, QTAIM |

| Weak Hydrogen Bond | Methyl Group C-H | Iodide Anion (I⁻) | Low to Moderate | DFT, QTAIM |

| Cation-Anion Electrostatic | Pyridinium Cation | Iodide Anion (I⁻) | High (Dominant Force) | SAPT |

| π-π Stacking | Pyridinium Ring | Pyridinium Ring | Dependent on Crystal Packing | DFT with Dispersion Correction |

Kinetic and Thermodynamic Studies

Rate Constant Calculations using Transition State Theory

Transition State Theory (TST) provides a fundamental framework for calculating the rate constants of chemical reactions. wikipedia.org The theory posits that reactants are in a quasi-equilibrium with a high-energy transition state structure, and the rate of reaction is determined by the rate at which this transition state complex proceeds to products. wikipedia.org For reactions involving this compound, such as nucleophilic substitution, TST can be a powerful predictive tool.

Kinetic studies on the nucleophilic aromatic substitution (SNAr) reactions of related compounds, like 2-chloro-1-methylpyridinium (B1202621) iodide, have been conducted. niscpr.res.inresearchgate.net These studies reveal that the reactions are typically second-order, with the rate being dependent on the concentrations of both the pyridinium salt and the nucleophile. niscpr.res.inresearchgate.net The reactivity is influenced by the nature of the nucleophile and the substituents on the pyridinium ring. nih.gov

To apply TST to a reaction of this compound, the first step would be to computationally map the potential energy surface for the reaction pathway. This involves identifying the structures of the reactants, the transition state, and the products using quantum mechanical methods like DFT. The energy difference between the reactants and the transition state gives the activation energy (ΔG‡).

The Eyring equation, derived from TST, relates the rate constant (k) to the Gibbs free energy of activation:

k = (κkBT/h) exp(-ΔG‡/RT)

where:

k is the rate constant

κ is the transmission coefficient

kB is the Boltzmann constant

T is the absolute temperature

h is the Planck constant

R is the gas constant

ΔG‡ is the Gibbs free energy of activation

The activation parameters, enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡), can be derived from the temperature dependence of the rate constant. Negative entropies of activation are often observed for bimolecular reactions, indicating a more ordered transition state compared to the reactants. nih.gov

| Amine Nucleophile | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) | Reference |

|---|---|---|---|---|

| Methylamine | 0.123 | 55.2 | -67.3 | niscpr.res.in |

| Ethylamine | 0.098 | 56.9 | -64.8 | niscpr.res.in |

| n-Propylamine | 0.065 | 58.6 | -63.1 | niscpr.res.in |

| n-Butylamine | 0.081 | 57.3 | -64.0 | niscpr.res.in |

| Dimethylamine (B145610) | 1.54 | 48.1 | -68.2 | niscpr.res.in |

The data demonstrates that the rate of reaction is sensitive to the structure of the nucleophile, with the less sterically hindered and more basic dimethylamine showing a significantly higher rate constant. niscpr.res.in The activation parameters provide further insight into the reaction mechanism. The positive ΔH‡ indicates an endothermic barrier to the reaction, while the negative ΔS‡ is consistent with a bimolecular transition state where two reactant molecules combine. nih.gov

Applications in Materials Science and Catalysis

Material Science Applications

The exploration of pyridinium (B92312) iodide derivatives in materials science has revealed their potential in optics, electronics, and energy storage, driven by their tunable electronic and physical properties.

Pyridinium iodide derivatives, particularly stilbazolium salts, are renowned for their exceptional second-order nonlinear optical (NLO) properties. These materials are crucial for applications in high-speed optical modulators, frequency conversion, and terahertz (THz) wave generation. The NLO response in these organic salts originates from the intramolecular charge transfer (ICT) within the cationic chromophore, which is significantly influenced by the crystalline environment.

A prominent example is 4-N,N-dimethylamino-4′-N′-methyl-stilbazolium tosylate (DAST), a benchmark organic NLO crystal. acs.org Research has shown that modifying the counter-anion or the stilbazolium cation can lead to materials with even greater NLO activity. acs.orgnih.gov For instance, replacing the tosylate in DAST with 2-naphthalenesulfonate to form DSNS resulted in a 50% higher second-order nonlinearity. nih.gov Similarly, derivatives with m-trifluoromethyl-benzenesulfonate (DSMFS) and p-trifluoromethyl-benzenesulfonate (DSPFS) as counter-anions exhibit different crystal structures and NLO responses, underscoring the critical role of the anion in engineering the crystal lattice for optimal NLO properties. acs.org

Theoretical studies on a stilbazolium derivative containing a 3-hydroxy-4-methoxy-phenyl group attached to a 1-methyl-pyridinium cation (a structure closely related to the subject compound) investigated its third-order NLO properties. nih.gov These studies, using density functional theory (DFT), revealed that the dipole moment and second hyperpolarizability are strongly influenced by the crystalline phase, with the effects of crystalline polarization significantly enhancing the NLO response. nih.gov This highlights the potential of the 3-hydroxy-1-methylpyridinium scaffold as a component in advanced NLO materials.

Table 1: Comparison of NLO Properties in Stilbazolium Salt Derivatives

| Compound Name | Counter-Anion | Key Finding | Reference |

| DAST | p-toluenesulfonate | Benchmark organic NLO crystal. | acs.org |

| DSNS | 2-naphthalenesulfonate | ~50% higher second-order nonlinearity than DAST. | nih.gov |

| DSPFS | p-trifluoromethylbenzenesulfonate | Exhibits a large second-order nonlinearity. | acs.org |

| DSMFS | m-trifluoromethyl-benzenesulfonate | Possesses a centrosymmetric crystal structure, limiting second-order nonlinearity. | acs.org |

The optical properties of pyridinium salts, including their optical band gap and photoluminescence (PL), are of significant interest for applications in light-emitting devices and sensors. While specific data for 3-Hydroxy-1-methylpyridinium iodide is not extensively detailed in the literature, studies on related pyridinium-based materials provide valuable insights.

Research on zero-dimensional tellurium iodide perovskite derivatives, which use various substituted pyridinium (Py) cations to balance the charge of [TeI₆]²⁻ octahedra, shows that non-covalent interactions can modify the material's band gap. rsc.orgnih.gov The presence of halogen bonding between the pyridinium cations, iodide, and the tellurium iodide octahedra was found to reduce the optical band gap compared to materials without these interactions. rsc.orgnih.gov

The photoluminescence of pyridinium salts is often linked to their molecular aggregation and the crystalline environment. A series of self-assembled supramolecular materials formed from pyridine (B92270) amine salts and 18-crown-6 (B118740) demonstrated notable blue photoluminescence. acs.orgacs.org The quantum yields were found to be highly dependent on the substitution pattern of the pyridine ring, which influences the hydrogen bonding and crystal packing. acs.orgacs.org For example, the meta-substituted derivative (m-3MAP) exhibited a significantly higher photoluminescence quantum yield (PLQY) of 77.08% compared to its ortho and para counterparts. acs.orgacs.org Poly(pyridinium salt)s containing fluorene (B118485) moieties have also been shown to be light-emitting, with emission colors that are tunable based on the polarity of the solvent and the nature of the counter-ion. nih.gov

Table 2: Photoluminescence Properties of Supramolecular Pyridinium Salts

| Compound | Emission Peak (nm) | Photoluminescence Quantum Yield (PLQY) (%) | CIE Coordinates | Reference |

| o-2MAP | 448 | 26.85 | N/A | acs.orgacs.org |

| m-3MAP | 426 | 77.08 | (0.159, 0.087) | acs.orgacs.org |

| p-4MAP | 513 | 32.67 | N/A | acs.orgacs.org |

Phase change materials (PCMs) store and release thermal energy during a reversible phase transition, making them promising for thermal energy storage applications. Pyridinium-based ionic liquids have been investigated as potential PCMs for the intermediate temperature range (100-300°C). monash.edu

A study on a family of pyridinium ionic liquids demonstrated that small structural variations in the pyridinium cation can dramatically alter the melting temperature and enthalpy of fusion. monash.edu For instance, melting points were found to vary from 357 K to 499 K, with enthalpies of fusion ranging from 38 to 190 J/g. monash.edu The position of substituents, such as a hydroxyl group, on the pyridine ring was shown to have a profound effect on these thermophysical properties. The compound 2-hydroxypyridinium methanesulfonate (B1217627) was identified as a particularly promising PCM, with a melting point of 433 K and a high enthalpy of fusion of 190 J/g. monash.edu This suggests that other isomers, such as those based on a 3-hydroxypyridinium (B1257355) cation, could also possess favorable PCM characteristics. While the direct use of this compound in inclusion compounds for PCMs is not documented, the inherent tunability of pyridinium salts makes them a promising class of materials for this application.

The study of crystal surface morphology is critical for understanding crystal growth, dissolution, and reactivity. Techniques like Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are powerful tools for visualizing surfaces at the micro- and nanoscale.

While specific SEM or AFM studies on this compound crystals are not widely reported, the application of these techniques to other organic and salt crystals illustrates their utility. AFM has been used to investigate the surface of organic crystals to understand solid-state reactivity, where reactions are often initiated at surface defects. cam.ac.uk For example, AFM can be used to observe the growth of new features on a crystal surface in response to environmental factors like humidity. cam.ac.uk

In the context of materials science, SEM is frequently used to analyze the surface topography of thin films. For instance, in the development of perovskite solar cells, SEM images reveal the grain size and morphology of perovskite films, which are critical factors for device performance. acs.org Treatments that lead to smoother, more uniform films with fewer gaps between crystal grains can be directly visualized. acs.org Similarly, AFM can provide quantitative data on surface roughness. acs.org These analytical methods could be applied to study the crystalline films or single crystals of this compound to understand their growth mechanisms and surface properties for various applications.

Catalytic Applications in Organic Synthesis

Pyridinium salts and their derivatives serve as versatile components in organic synthesis, acting as catalysts, reagents, and precursors.

Pyridinium iodides have demonstrated efficacy as both catalysts and reagents in a variety of organic transformations. Their utility stems from the properties of both the pyridinium cation and the iodide anion.

In the field of organocatalysis, pyridinium iodide has been studied as a catalyst for the fixation of carbon dioxide. researchgate.net Theoretical studies using density functional theory (DFT) have examined the catalytic ability of simple pyridinium salts to promote the coupling reaction between CO₂ and epoxides to form cyclic carbonates. researchgate.net The findings indicate that pyridinium iodide can be an effective catalyst for this transformation, which is a valuable process for CO₂ utilization. researchgate.net

Pyridinium iodide salts are also key reagents and intermediates. For example, 2-Chloro-1-methylpyridinium (B1202621) iodide, known as the Mukaiyama reagent, is a widely used condensing agent. acs.org It is employed to activate carboxylic acids for the synthesis of esters, amides, and lactones, often under mild conditions. acs.org It also serves as a dehydrating agent for converting aldoximes to nitriles. acs.org

Furthermore, the combination of iodine and a pyridine source is fundamental to many synthetic protocols. Iodine can act as a catalyst in reactions such as the synthesis of 2-arylimidazo[1,2-a]pyridines from aryl methyl ketones and 2-aminopyridines. nih.gov In some cases, pyridinium salts themselves are used as precursors for generating other reactive species or for constructing more complex heterocyclic systems. rsc.org For instance, an iodine-mediated synthesis of 2-formylpyrroles proceeds from pyridinium iodide salts via a water-triggered ring-opening mechanism. rsc.org

Mechanism of Catalysis involving Hypervalent Iodine Species Formation

Hypervalent iodine compounds, particularly those in the +3 (Iodine-III) and +5 (Iodine-V) oxidation states, have emerged as powerful, metal-free catalysts for a wide range of oxidative transformations. rsc.orgnsf.gov Their reactivity is similar to that of some transition metals, but they are often favored for their lower toxicity and more environmentally benign profile. acs.org The catalytic cycle typically does not involve the hypervalent iodine species directly as the starting material. Instead, a stable and readily available iodoarene (an aryl iodide) acts as a pre-catalyst.

The general mechanism involves two interconnected redox cycles, initiated by the in situ oxidation of the iodoarene pre-catalyst to the active hypervalent state by a stoichiometric terminal oxidant. nsf.govbeilstein-journals.org Common oxidants used for this purpose include meta-Chloroperoxybenzoic acid (m-CPBA), Oxone®, or peracetic acid. rsc.orgnsf.gov

The catalytic cycle can be summarized as follows:

Activation: The iodoarene (ArI) is oxidized by a terminal oxidant to generate the active hypervalent iodine(III) species (e.g., ArI(OAc)₂) or iodine(V) species (e.g., ArIO₂). nsf.govbeilstein-journals.org

Substrate Oxidation: The activated hypervalent iodine catalyst reacts with the substrate (e.g., an alcohol). This often occurs via a ligand exchange step, where the substrate displaces one of the ligands on the iodine center. acs.org This is followed by a reductive elimination or other redox process that oxidizes the substrate and reduces the iodine back to a lower oxidation state.

Catalyst Regeneration: The reduced iodine species is then re-oxidized by the terminal oxidant, regenerating the active hypervalent catalyst to continue the cycle. nsf.gov

A key example is the oxidation of alcohols, where the proposed mechanism for some iodine(V) catalysts involves an initial hydrogen atom abstraction from the alcohol by the I=O bond of the catalyst. nsf.gov This is followed by electron transfer and subsequent steps that result in the oxidized product and the regenerated catalyst. nsf.gov

Activation of Substrates (e.g., Carboxylic Acids, Alcohols)

Hypervalent iodine catalysis is highly effective for the activation and transformation of various functional groups, most notably alcohols and carboxylic acids. rsc.orgorganic-chemistry.org

Activation of Alcohols: The oxidation of alcohols to carbonyl compounds is one of the most fundamental transformations in organic synthesis. researchgate.net Hypervalent iodine catalysts offer a mild and selective method for this conversion.

Primary Alcohols: Can be selectively oxidized to aldehydes or, with modified conditions or catalysts, further oxidized to carboxylic acids. nsf.govrsc.org For instance, 2-iodoxybenzenesulfonic acid (IBS) has been shown to be a highly active catalyst for the oxidation of alcohols to aldehydes and carboxylic acids using Oxone® as the co-oxidant under non-aqueous conditions. rsc.org

Secondary Alcohols: Are efficiently oxidized to ketones. rsc.org Solid-supported hypervalent iodine(V) catalysts derived from 2-iodoxybenzoic acid (IBX) and IBS have been successfully used for this transformation with low catalyst loadings. nsf.govrsc.org

The choice of solvent can be critical in determining the reaction outcome. In the oxidation of primary alcohols, using a solvent system like acetonitrile/water can favor the formation of carboxylic acids, while switching to nitromethane (B149229) can selectively yield aldehydes. nsf.gov

Activation of Carboxylic Acids: Hypervalent iodine reagents can also mediate the transformation of carboxylic acids. One notable reaction is oxidative cyclization. For example, β,γ-unsaturated carboxylic acids can undergo an oxidative cyclization to produce 4-substituted furan-2-ones using a hypervalent iodine reagent. organic-chemistry.org Other transformations include decarboxylative functionalizations, where a carboxylic acid is converted to other useful products.

| Substrate Type | Catalyst System Example | Product | Reference |

|---|---|---|---|

| Primary Alcohol | IBS / Oxone® | Aldehyde or Carboxylic Acid | rsc.org |

| Secondary Alcohol | Solid-supported IBX / Oxone® | Ketone | rsc.org |

| β,γ-Unsaturated Carboxylic Acid | PhI(OAc)₂ / Me₃SiOTf | Furan-2-one | organic-chemistry.org |

Applications in Asymmetric Reactions (referencing related catalysts)

A significant frontier in hypervalent iodine chemistry is its application in asymmetric catalysis, where a chiral catalyst influences the formation of one enantiomer of a product over the other. researchgate.netacs.org While this compound is an achiral molecule and thus not suitable for enantioselective catalysis, the principles are well-established through the use of specially designed chiral iodoarene pre-catalysts.

The development of asymmetric transformations relies on chiral hypervalent iodine(III) species generated in situ from these chiral iodoarenes. researchgate.netbohrium.com The chirality is typically introduced by incorporating scaffolds with defined stereochemistry, such as:

Amino Acid or Lactide-based Backbones: Chiral catalysts bearing lactic acid ester or amide groups have been developed. nih.gov

C₂-Symmetric Backbones: Conformationally rigid or flexible C₂-symmetric iodoarenes, including those based on binaphthyl structures, have proven effective. rsc.org

Indanol-based Scaffolds: Chiral indanol-based iodoarenes have been used for enantioselective dearomatization reactions of phenols and anilides. rsc.org

These chiral catalysts have enabled a variety of enantioselective oxidative reactions, including:

Spirolactonization: The intramolecular cyclization of phenols bearing a carboxylic acid side chain to form chiral spirolactones. rsc.org

Dearomatization: The hydrative dearomatization of phenols and anilides to produce chiral p-quinols or p-quinol imines. rsc.org

Vicinal Dioxygenation of Alkenes: The conversion of styrenes into chiral diacetoxylated products, demonstrating intermolecular asymmetric oxidation. nih.gov

The success of these reactions showcases the potential of hypervalent iodine catalysis to provide metal-free alternatives for the synthesis of complex, enantiomerically enriched molecules. rsc.orgresearchgate.net

| Reaction Type | Chiral Catalyst Type (Example) | Substrate Example | Product Type | Reference |

|---|---|---|---|---|

| Enantioselective Spirolactonization | C₂-Symmetric Chiral Iodoarene | Substituted Naphthols | Chiral Spirolactones | rsc.org |

| Enantioselective Dearomatization | Indanol-based Chiral Iodoarene | Functionalized Phenols | Chiral p-Quinols | rsc.org |

| Enantioselective Dioxygenation | Lactide-based Chiral Iodoarene | Styrenes | Chiral Vicinal Diacetates | nih.gov |

Environmental Impact and Sustainability Studies

Environmental Fate Investigations

The environmental fate of ionic liquids like 3-Hydroxy-1-methylpyridinium iodide is largely determined by their biodegradability. Studies on related pyridinium (B92312) compounds offer insights into the potential degradation pathways and the influence of molecular structure on this process.

The biodegradation of pyridinium ionic liquids is significantly influenced by the nature of their substituent groups. For many pyridinium rings, the initial step in degradation is hydroxylation, a process that introduces a hydroxyl group onto the ring, making it more susceptible to further breakdown. This is a common strategy employed by microorganisms to metabolize aromatic compounds. Following hydroxylation, the ring is typically cleaved, leading to the formation of smaller, more readily biodegradable aliphatic molecules that can then be utilized by microorganisms as carbon and energy sources.

The molecular structure of pyridinium ionic liquids plays a critical role in their susceptibility to biodegradation. The presence of long alkyl chains on the pyridinium ring has been shown to enhance biodegradability. For instance, studies have indicated that pyridinium compounds with alkyl chains of at least four carbons are more easily degraded. The position of substituents on the pyridinium ring also affects degradation.

Interactive Table: Influence of Molecular Structure on Biodegradability of Pyridinium Ionic Liquids

| Feature | Impact on Biodegradability |

|---|---|

| Alkyl Chain Length | Longer chains (≥ C4) generally lead to higher biodegradability. |

| Functional Groups | The presence of ester or ether groups in the side chain can provide additional points for microbial attack, potentially increasing degradation rates. |

| Position of Substituents | The location of functional groups on the pyridinium ring can influence enzymatic accessibility and, consequently, the rate of biodegradation. |

Ecotoxicity and Environmental Risk Assessment

The ecotoxicity of pyridinium ionic liquids is a significant concern for their environmental risk assessment. Studies have shown that these compounds can exhibit toxicity towards various aquatic organisms, including algae, daphnids, and fish. The level of toxicity is often related to the lipophilicity of the ionic liquid, which is influenced by the length of the alkyl chain on the cation. Longer alkyl chains tend to increase lipophilicity, leading to greater membrane disruption and higher toxicity.

The environmental risk posed by these compounds is a function of both their toxicity and their potential for environmental exposure. Therefore, understanding their persistence and fate in the environment is crucial for a comprehensive risk assessment. While some pyridinium ionic liquids are biodegradable, their rate of degradation may not be sufficient to prevent ecotoxicological effects if they are released into the environment in significant quantities.

Green Chemistry Principles and Sustainable Design Considerations

The development of more sustainable pyridinium ionic liquids is guided by the principles of green chemistry. A key focus is the design of molecules that are both effective for their intended application and have a minimal environmental impact. This involves a "benign by design" approach, where biodegradability and low toxicity are considered primary design criteria.

Strategies for designing greener pyridinium ionic liquids include:

Incorporating Biodegradable Functional Groups: Introducing ester or amide groups into the side chains can create weak points that are more easily cleaved by microbial enzymes, thus enhancing biodegradability.

Optimizing Alkyl Chain Length: While long alkyl chains can increase biodegradability, they also tend to increase toxicity. Therefore, an optimal chain length must be sought that balances these two opposing trends.

By applying these green chemistry principles, it is possible to design next-generation pyridinium ionic liquids, potentially including derivatives of this compound, that are more environmentally benign.

Future Research Directions and Outlook

Advancements in Synthesis and Derivatization Strategies

The synthesis of pyridinium-based ionic liquids and related compounds is an area of active development, with a growing emphasis on green and sustainable methods. researchgate.netrsc.org Future research into the synthesis of 3-Hydroxy-1-methylpyridinium iodide could benefit from exploring eco-friendly procedures like microwave and ultrasound irradiation, which have been shown to reduce reaction times and increase product yields for similar compounds. nih.gov The development of novel synthetic routes, such as those utilizing multicomponent reactions catalyzed by robust materials, presents a promising avenue for the sustainable production of pyridinium (B92312) derivatives. acs.org

Furthermore, derivatization of the 3-Hydroxy-1-methylpyridinium scaffold is a key area for future investigation. Creating new derivatives by modifying the substituents on the pyridinone ring can manipulate the physicochemical properties of the molecule, including its polarity and lipophilicity. frontiersin.org This could lead to compounds with enhanced biological activity or tailored properties for specific applications. Chemical derivatization techniques are also being developed to improve the detection sensitivity of molecules in analytical methods like mass spectrometry imaging, a strategy that could be adapted for studying the distribution of this compound and its metabolites in biological systems. mdpi.comnih.gov

Table 1: Potential Future Synthesis & Derivatization Strategies

| Strategy | Focus | Potential Outcome |

| Green Chemistry Approaches | Utilizing microwave or ultrasound irradiation; employing sustainable catalysts. | Reduced reaction times, increased yields, and lower environmental impact. nih.govacs.org |

| Multicomponent Reactions | One-pot synthesis from simple precursors. | Efficient and atom-economical synthesis of a library of derivatives. acs.org |

| Scaffold Derivatization | Modification of the pyridinone ring with various functional groups. | Tailored physicochemical properties and enhanced biological or material functions. frontiersin.org |

| Analytical Derivatization | Labeling for enhanced detection in advanced analytical techniques. | Improved ability to study the compound's behavior and distribution in complex systems. mdpi.comnih.gov |

Deeper Understanding of Structure-Property Relationships in Supramolecular Systems

The ability of this compound to participate in the formation of supramolecular structures opens up exciting avenues for research. A recent study detailed the synthesis and characterization of a supramolecular cocrystal, bis(3-hydroxy-1-methylpyridin-1-ium iodide)-18-crown-6. researchgate.net The formation of this complex is stabilized by various intermolecular interactions, including hydrogen bonding (C–H⋯O, C–H⋯I, and O–H⋯I). researchgate.net

Future work should aim to build on these findings by exploring the formation of other cocrystals and host-guest complexes with different macrocyclic hosts. A deeper investigation into the non-covalent interactions that govern the assembly of these supramolecular systems is crucial. By systematically varying the components, researchers can elucidate the structure-property relationships that dictate the stability, solubility, and photophysical properties of the resulting materials. This understanding is essential for designing novel functional materials with tailored architectures and properties. For instance, the band gap energy of the reported cocrystal was estimated to be 3.21 eV, suggesting potential applications in optoelectronics that could be further explored and optimized. researchgate.net

Expansion of Biological Activity Profiling and Mechanistic Elucidation

While pyridinium compounds are known for a range of biological activities, a comprehensive profile for this compound is still emerging. mdpi.com Future research should focus on a broad-based screening of its potential therapeutic effects. The structural similarity to pyridostigmine (B86062) and its metabolite, 3-hydroxy-N-methylpyridinium, suggests that neuroactivity is a plausible area of investigation. nih.gov Given that many pyridinone derivatives exhibit potential as anticancer agents and enzyme inhibitors, these are also critical areas for future biological evaluation. frontiersin.org

Untargeted metabolomics and other systems biology approaches could be powerful tools to identify the biological pathways affected by this compound. nih.gov Once a significant biological activity is identified, detailed mechanistic studies will be necessary to understand how the compound exerts its effects at the molecular level. This includes identifying protein targets, understanding its metabolism, and elucidating its pharmacokinetic profile. nih.gov Such studies are essential for any future development of this compound for therapeutic use. An integrated experimental and computational approach could provide valuable insights into structure-activity relationships, guiding the design of more potent and selective derivatives. researchgate.net

Novel Applications in Catalysis and Advanced Materials

The unique properties of pyridinium salts make them attractive candidates for applications in catalysis and advanced materials. mdpi.com Future research should explore the potential of this compound as a catalyst or a component in catalytic systems. Its ionic nature could be advantageous in promoting certain types of chemical reactions.

In the realm of advanced materials, this compound could serve as a building block for functional polymers or as an additive to modulate the properties of other materials. For instance, related pyridinium compounds have been investigated as additives in electrolytes for zinc-ion batteries to improve performance and stability. acs.org Exploring the use of this compound in similar energy storage applications could be a fruitful area of research. Its ability to form supramolecular structures also suggests potential in the development of sensors, stimuli-responsive materials, or new optical materials. researchgate.net

Comprehensive Environmental Assessment and Design for Sustainability

As with any chemical compound intended for broader application, a thorough assessment of the environmental fate and potential toxicity of this compound is crucial. Pyridine (B92270) and its derivatives can be found in the environment from various sources, and their persistence and breakdown are important considerations. cdc.govtandfonline.com